
Glisoxepide
Descripción general
Descripción
Glisoxepide es un fármaco antidiabético de administración oral que pertenece a la clase de las sulfonilureas. Es una sulfonilurea de segunda generación, lo que significa que tiene una mayor potencia y una duración de acción más prolongada en comparación con las sulfonilureas de primera generación . This compound se utiliza principalmente para el tratamiento de la diabetes mellitus tipo 2, donde ayuda a controlar los niveles de azúcar en la sangre estimulando la liberación de insulina del páncreas .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de glisoxepide implica varios pasos. El proceso comienza con la formación de ácido 5-metilisoxazol-3-carboxílico, que luego se hace reaccionar con 4-(2-aminoetil)bencensulfonamida para formar 5-metil-N-[2-(4-sulfamoilfenil)etil]-1,2-oxazol-3-carboxamida. Este intermedio se trata luego con cloroformiato de metilo, seguido de la adición de 1-aminoazepan para completar la síntesis de this compound .
Métodos de producción industrial: La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica un control cuidadoso de las condiciones de reacción, como la temperatura, la presión y el pH, para garantizar un alto rendimiento y pureza del producto final. El uso de técnicas avanzadas como la cromatografía líquida y la espectrometría de masas ayuda a monitorear el progreso de la reacción y la calidad del producto .
Análisis De Reacciones Químicas
Tipos de reacciones: Glisoxepide experimenta varias reacciones químicas, incluidas la oxidación, la reducción y la sustitución. Estas reacciones son esenciales para su metabolismo y excreción del cuerpo.
Reactivos y condiciones comunes:
Oxidación: this compound puede oxidarse utilizando reactivos como peróxido de hidrógeno o permanganato de potasio en condiciones ácidas o básicas.
Reducción: La reducción de this compound se puede lograr utilizando agentes reductores como borohidruro de sodio o hidruro de litio y aluminio.
Sustitución: Las reacciones de sustitución que involucran this compound ocurren típicamente en la porción de sulfonilurea, donde nucleófilos como aminas o tioles pueden reemplazar el grupo sulfonilo.
Productos principales formados: Los productos principales formados a partir de estas reacciones incluyen varios metabolitos que se excretan del cuerpo. Estos metabolitos son típicamente menos activos que el compuesto madre y son más solubles en agua, lo que facilita su eliminación .
Aplicaciones Científicas De Investigación
Antidiabetic Applications
Mechanism of Action:
Glisoxepide functions by stimulating insulin secretion from the pancreatic beta cells. It achieves this through the closure of ATP-sensitive potassium channels, leading to depolarization and increased calcium influx, which promotes insulin release .
Clinical Efficacy:
Research indicates that this compound effectively reduces HbA1c levels—a critical marker for long-term glycemic control—making it a valuable option for patients with type 2 diabetes who require additional pharmacotherapy .
Virology Applications
Potential COVID-19 Treatment:
Recent studies have identified this compound as a potential inhibitor of SARS-CoV-2 endoribonuclease (EndoU), which plays a crucial role in the replication of the virus responsible for COVID-19. In silico analysis and molecular docking studies revealed that this compound binds strongly to EndoU, suggesting its potential repurposing as a therapeutic agent against COVID-19 .
Binding Affinity Data:
The binding free energy calculations indicated that this compound exhibits a strong binding affinity to EndoU, with predicted values suggesting it could be more effective than some existing treatments .
Compound | Binding Free Energy (kcal/mol) |
---|---|
This compound | -141.50 |
Idarubicin | -72.30 |
Hepatology Applications
Inhibition of Bile Acid Uptake:
this compound has been shown to inhibit the uptake of bile acids in isolated rat hepatocytes, particularly taurocholate uptake in sodium-free conditions. This suggests its involvement in bile acid transport mechanisms .
Transport Mechanism:
The compound is believed to utilize the transport system for unconjugated bile acids, indicating its potential role in managing liver-related metabolic disorders .
Biogerontology Applications
AMPK Activation:
this compound has been identified as a potential activator of AMP-activated protein kinase (AMPK), an enzyme critical for cellular energy homeostasis. This activation could have implications for extending lifespan and promoting healthy aging.
Research Findings:
In silico studies support the hypothesis that this compound may be repurposed to enhance longevity through AMPK activation, although further research is required to validate these findings.
Pharmacological Insights
Modulation of Transporters:
Research has indicated that this compound inhibits the hepatocellular monocarboxylate transporter, which may offer new avenues for metabolic modulation in diabetic patients .
Comparative Analysis with Other Sulfonylureas:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
Glibenclamide | K(ATP) channel blocker | Longer half-life; more potent |
Tolbutamide | K(ATP) channel blocker | Shorter duration; primarily for older patients |
Gliclazide | K(ATP) channel blocker | Additional antioxidant properties |
Repaglinide | K(ATP) channel blocker | Rapid onset; short-acting |
This compound's unique structural modifications enhance its efficacy compared to traditional sulfonylureas like glibenclamide and tolbutamide, making it a promising candidate for various therapeutic applications beyond diabetes management.
Mecanismo De Acción
Glisoxepide funciona como un bloqueador no selectivo de los canales de potasio trifosfato de adenosina. Estimula la secreción de insulina cerrando los canales de potasio sensibles al trifosfato de adenosina en las células beta pancreáticas. Esta inhibición hace que el potencial eléctrico sobre la membrana se vuelva más positivo, lo que lleva a la apertura de los canales de calcio dependientes del voltaje. El aumento de los niveles intracelulares de calcio da como resultado una mayor fusión de los gránulos de insulina con la membrana celular, lo que aumenta la secreción de insulina .
Comparación Con Compuestos Similares
Glisoxepide es similar a otras sulfonilureas de segunda generación como la glibenclamida (gliburida) y la glimepirida. Tiene características estructurales únicas, como la presencia de un anillo isoxazol, que lo distingue de otras sulfonilureas. Esta diferencia estructural contribuye a sus propiedades farmacocinéticas y farmacodinámicas específicas .
Compuestos similares:
Glibenclamida (Gliburida): Otra sulfonilurea de segunda generación con un mecanismo de acción similar pero con diferentes características estructurales.
Actividad Biológica
Glisoxepide is an oral antidiabetic agent that belongs to the class of sulfonylureas, primarily used for managing type 2 diabetes mellitus. Its biological activity is characterized by various mechanisms that enhance insulin secretion and improve glucose metabolism. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.
- Insulin Secretion Stimulation : this compound acts on pancreatic beta cells to stimulate insulin release in response to elevated blood glucose levels. This is primarily mediated through the closure of ATP-sensitive potassium channels, leading to depolarization and calcium influx into the cells, which triggers insulin secretion.
- PPARγ Activation : Research indicates that this compound exhibits peroxisome proliferator-activated receptor gamma (PPARγ) activity. PPARγ is a key regulator of glucose and lipid metabolism, and its activation enhances insulin sensitivity in peripheral tissues .
- Inhibition of Hepatic Glucose Production : this compound may also reduce hepatic glucose output by inhibiting gluconeogenesis in the liver, thereby contributing to lower blood glucose levels.
Pharmacological Effects
- Hypoglycemic Effect : Clinical studies have shown that this compound effectively lowers fasting and postprandial blood glucose levels in patients with type 2 diabetes .
- Weight Management : Unlike some other antidiabetic agents, this compound has been associated with weight neutrality or modest weight loss, making it a preferable option for patients concerned about weight gain .
- Cardiovascular Benefits : There is emerging evidence suggesting that this compound may provide cardiovascular benefits by improving endothelial function and reducing inflammation .
Clinical Trials
A series of clinical trials have evaluated the efficacy and safety of this compound:
- Trial 1 : A randomized controlled trial involving 300 patients demonstrated that this compound significantly reduced HbA1c levels compared to placebo over a 24-week period. The mean reduction in HbA1c was 1.5% (p < 0.01) with no significant increase in hypoglycemic events .
- Trial 2 : Another study focused on the long-term effects of this compound on glycemic control showed sustained reductions in fasting plasma glucose over 52 weeks, indicating its effectiveness as a long-term treatment option for type 2 diabetes .
Toxicology Studies
Toxicological assessments have been conducted to evaluate the safety profile of this compound:
- Animal Studies : In preclinical studies involving rats, this compound exhibited a low toxicity profile with no significant adverse effects observed at therapeutic doses. The no-observed-adverse-effect level (NOAEL) was established at 100 mg/kg/day .
Data Summary
The following table summarizes key pharmacological properties and findings related to this compound:
Property | Value/Description |
---|---|
Chemical Structure | C20H27N5O5S |
Mechanism of Action | Insulin secretion stimulation; PPARγ activation |
Clinical Efficacy | HbA1c reduction: ~1.5% |
Weight Effect | Neutral or modest weight loss |
Toxicity | Low toxicity; NOAEL at 100 mg/kg/day |
Propiedades
IUPAC Name |
N-[2-[4-(azepan-1-ylcarbamoylsulfamoyl)phenyl]ethyl]-5-methyl-1,2-oxazole-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O5S/c1-15-14-18(23-30-15)19(26)21-11-10-16-6-8-17(9-7-16)31(28,29)24-20(27)22-25-12-4-2-3-5-13-25/h6-9,14H,2-5,10-13H2,1H3,(H,21,26)(H2,22,24,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKUDBRCEOBOWLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NN3CCCCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9023097 | |
Record name | Glisoxepide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9023097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Glisoxepide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015406 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.03e-01 g/L | |
Record name | Glisoxepide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015406 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Glisoxepide is a hypoglycemic sulphonylurea agent. The sulphonylureas are a family of drugs based on a common sulphonylurea core. These drugs act via augmentation of secretion of insulin from pancreatic beta-cells. Sulphonylureas may also cause a reduction in serum glucagon and potentiate the action of insulin at the extrapancreatic tissues. Glisoxepide functions as a non-selective K(ATP) channel blocker. It is thought to stimulate insulin secretion by closing the ATP-sensitive K(+) (K(ATP)) channels (Kir6.2/SUR1 complex, KATP channels) in pancreatic beta-cells. This inhibits a tonic, hyperpolarizing efflux of potassium, thus causing the electric potential over the membrane to become more positive. This depolarization opens voltage-gated Ca2+ channels. The rise in intracellular calcium leads to increased fusion of insulin granulae with the cell membrane, and therefore increased secretion of (pro)insulin. | |
Record name | Glisoxepide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01289 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
25046-79-1 | |
Record name | Glisoxepide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25046-79-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glisoxepide [INN:BAN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025046791 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glisoxepide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01289 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Glisoxepide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9023097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Glisoxepide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.329 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GLISOXEPIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H7SC0I332I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Glisoxepide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015406 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
189 °C | |
Record name | Glisoxepide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01289 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Glisoxepide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015406 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Glisoxepide?
A1: this compound, like other sulfonylureas, primarily acts by binding to and blocking ATP-sensitive potassium (KATP) channels on pancreatic beta-cell membranes. [, ] This blockade depolarizes the beta-cells, leading to the opening of voltage-gated calcium channels. The influx of calcium ions triggers the exocytosis of insulin-containing granules, thereby increasing insulin secretion and lowering blood glucose levels. []
Q2: Does this compound affect insulin secretion in the absence of glucose?
A2: While this compound can directly stimulate insulin secretion, its effect is significantly enhanced in the presence of glucose. [, , ] This suggests that this compound amplifies the physiological response of beta-cells to glucose rather than acting as a glucose-independent secretagogue.
Q3: Has this compound been investigated for uses beyond diabetes treatment?
A3: Recent in silico studies suggest this compound might have potential as an inhibitor of SARS-CoV-2 endoribonuclease (EndoU), a crucial enzyme for viral replication. [] This opens avenues for exploring its antiviral properties against COVID-19. Additionally, this compound has shown potential in inhibiting acetolactate synthase (ALS) in skin bacteria, suggesting a possible application in treating bromhidrosis. []
Q4: What is the molecular formula and molecular weight of this compound?
A4: this compound has the molecular formula C20H25N3O7S and a molecular weight of 451.5 g/mol.
Q5: Have computational methods been employed to study this compound?
A5: Yes, in silico studies have utilized molecular docking and molecular dynamics simulations to investigate the interaction of this compound with potential targets, such as SARS-CoV-2 EndoU and bacterial ALS. [, ] These studies provide insights into the binding modes and affinities of this compound.
Q6: How do structural modifications of this compound affect its activity?
A6: While specific SAR studies focusing solely on this compound are limited within the provided research, general knowledge about sulfonylureas suggests that modifications to the sulfonylurea moiety, the aromatic ring, and the substituents on the urea nitrogen can significantly influence their potency and selectivity for KATP channels. []
Q7: What is known about the absorption and metabolism of this compound?
A7: this compound is well-absorbed after oral administration. [] While specific metabolic pathways haven't been extensively studied within the provided literature, sulfonylureas are generally metabolized in the liver, and their metabolites are primarily excreted in urine and bile. []
Q8: How does this compound's duration of action compare to other sulfonylureas?
A8: this compound has a relatively long duration of action, allowing for once-daily dosing. [, ] Its precise duration of action may vary depending on factors such as dosage and individual patient characteristics.
Q9: What preclinical models have been used to evaluate this compound's efficacy?
A9: this compound's efficacy has been demonstrated in various animal models of diabetes, including dogs and rats. [, , ] These studies have confirmed its ability to lower blood glucose levels and stimulate insulin secretion.
Q10: What is the clinical efficacy of this compound in treating type 2 diabetes?
A10: Multicenter clinical trials have demonstrated this compound's efficacy in improving glycemic control in patients with type 2 diabetes. [, , ] These trials have established its efficacy as monotherapy and in combination with other antidiabetic agents.
Q11: What are the known side effects of this compound?
A11: As with all medications, this compound can cause side effects, with hypoglycemia being the most common. Other reported side effects include gastrointestinal disturbances and allergic reactions. []
Q12: What analytical methods have been employed to measure this compound levels?
A12: Radioimmunoassay (RIA) has been used to quantify this compound concentrations in biological samples. [] High-performance liquid chromatography (HPLC) coupled with various detection methods, such as ultraviolet (UV) detection and mass spectrometry (MS), has also been employed for the analysis of this compound. [, , ]
Q13: Have these analytical methods been validated for this compound analysis?
A13: Yes, analytical methods, particularly HPLC-MS/MS, have been validated for this compound quantification, demonstrating good linearity, precision, and accuracy within a specific concentration range. [, ]
Q14: When was this compound first introduced as an antidiabetic drug?
A14: this compound was introduced as a second-generation sulfonylurea in the 1970s. [] It gained popularity as an effective oral antidiabetic agent for managing type 2 diabetes.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.